molecular formula C26H36O2P2 B12848109 (1S,1'S,2R,2'R)-1,1'-Di-tert-butyl-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1H,1'H-2,2'-biphosphindole

(1S,1'S,2R,2'R)-1,1'-Di-tert-butyl-7,7'-dimethoxy-2,2',3,3'-tetrahydro-1H,1'H-2,2'-biphosphindole

Cat. No.: B12848109
M. Wt: 442.5 g/mol
InChI Key: FZMOEANNYICRBZ-IKTNGCAPSA-N
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Description

(1S,1’S,2R,2’R)-1,1’-Di-tert-butyl-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1H,1’H-2,2’-biphosphindole is a chiral phosphine ligand known for its application in asymmetric catalysis. This compound is particularly notable for its role in facilitating enantioselective reactions, which are crucial in the synthesis of various pharmaceuticals and fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,1’S,2R,2’R)-1,1’-Di-tert-butyl-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1H,1’H-2,2’-biphosphindole typically involves the following steps:

    Formation of the Biphosphindole Core: The initial step involves the formation of the biphosphindole core through a cyclization reaction.

    Introduction of tert-Butyl Groups: The tert-butyl groups are introduced via alkylation reactions using tert-butyl halides.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of rigorous purification techniques to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

(1S,1’S,2R,2’R)-1,1’-Di-tert-butyl-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1H,1’H-2,2’-biphosphindole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: The compound can undergo substitution reactions where the tert-butyl or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Substitution reactions often involve the use of halides or other electrophiles under basic conditions.

Major Products

The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, (1S,1’S,2R,2’R)-1,1’-Di-tert-butyl-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1H,1’H-2,2’-biphosphindole is widely used as a ligand in asymmetric catalysis. It is particularly effective in rhodium-catalyzed hydroacylation and conjugate addition reactions, where it helps achieve high enantioselectivity .

Biology and Medicine

In biology and medicine, this compound is used in the synthesis of chiral drugs. Its ability to facilitate enantioselective reactions makes it valuable in the production of pharmaceuticals that require high enantiomeric purity.

Industry

In the industrial sector, (1S,1’S,2R,2’R)-1,1’-Di-tert-butyl-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1H,1’H-2,2’-biphosphindole is used in the manufacture of fine chemicals and agrochemicals. Its role in asymmetric catalysis helps improve the efficiency and selectivity of various industrial processes.

Comparison with Similar Compounds

Similar Compounds

    ®-BINAP: Another chiral phosphine ligand used in asymmetric catalysis.

    (S)-Tol-BINAP: A similar compound with a different substitution pattern on the biphosphine core.

    ®-Segphos: A chiral diphosphine ligand with a different backbone structure.

Uniqueness

(1S,1’S,2R,2’R)-1,1’-Di-tert-butyl-7,7’-dimethoxy-2,2’,3,3’-tetrahydro-1H,1’H-2,2’-biphosphindole is unique due to its high steric hindrance provided by the tert-butyl groups and the electron-donating effects of the methoxy groups. These features enhance its ability to achieve high enantioselectivity in catalytic reactions, making it a valuable ligand in asymmetric synthesis.

Properties

Molecular Formula

C26H36O2P2

Molecular Weight

442.5 g/mol

IUPAC Name

(1S,2R)-1-tert-butyl-2-[(1S,2R)-1-tert-butyl-7-methoxy-2,3-dihydrophosphindol-2-yl]-7-methoxy-2,3-dihydrophosphindole

InChI

InChI=1S/C26H36O2P2/c1-25(2,3)29-21(15-17-11-9-13-19(27-7)23(17)29)22-16-18-12-10-14-20(28-8)24(18)30(22)26(4,5)6/h9-14,21-22H,15-16H2,1-8H3/t21-,22-,29-,30-/m1/s1

InChI Key

FZMOEANNYICRBZ-IKTNGCAPSA-N

Isomeric SMILES

CC(C)(C)[P@@]1[C@H](CC2=C1C(=CC=C2)OC)[C@H]3CC4=C([P@@]3C(C)(C)C)C(=CC=C4)OC

Canonical SMILES

CC(C)(C)P1C(CC2=C1C(=CC=C2)OC)C3CC4=C(P3C(C)(C)C)C(=CC=C4)OC

Origin of Product

United States

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